molecular formula C17H14N2O3 B1669418 Cyclopenin CAS No. 20007-87-8

Cyclopenin

Cat. No.: B1669418
CAS No.: 20007-87-8
M. Wt: 294.30 g/mol
InChI Key: APLKWZASYUZSBL-PBHICJAKSA-N
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Biochemical Analysis

Biochemical Properties

Cyclopenin plays a significant role in biochemical reactions, particularly in inhibiting the growth of certain plant segments and affecting animal physiology. It interacts with various enzymes and proteins, including those involved in the biosynthesis of quinolone compounds . This compound is known to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the secretion of interleukin-6 (IL-6) in RAW264.7 cells at non-toxic concentrations . Additionally, it inhibits the upstream signal of NF-κB activation, which is crucial in inflammatory responses .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In plant cells, it significantly inhibits the growth of etiolated wheat coleoptile segments and causes malformation in bean leaves and necrosis in corn plants . In animal cells, this compound inhibits the production of inflammatory mediators such as NO and IL-6, and it has been shown to ameliorate learning deficits in flies by inhibiting the expression of IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells . These effects highlight this compound’s potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound acts as an inhibitor of the main viral protease Mpro in SARS-CoV-2, demonstrating good-to-moderate activity . It also inhibits the upstream signal of NF-κB activation, which is essential for the production of inflammatory mediators . The enzyme (–)-cyclopenine synthase catalyzes the formation of this compound through two oxidation reactions, resulting in the desaturation and monooxygenation of cyclopeptine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to inhibit the growth of etiolated wheat coleoptile segments at concentrations of 10^-3 and 10^-4 M . It also induces intoxication, prostration, and ataxia in day-old chicks at 500 mg/kg, with recovery observed within 18 hours . These findings suggest that this compound’s effects are dose-dependent and can vary over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses (500 mg/kg), this compound induces intoxication, prostration, and ataxia in day-old chicks, but they recover within 18 hours This indicates that while this compound can have toxic effects at high doses, these effects may be reversible

Metabolic Pathways

This compound is involved in the biosynthesis of quinolone compounds, interacting with enzymes such as (–)-cyclopenine synthase . This enzyme catalyzes the oxidation of cyclopeptine, resulting in the formation of this compound through desaturation and monooxygenation reactions . These metabolic pathways highlight the complexity of this compound’s biosynthesis and its role in producing bioactive compounds.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Its distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . This compound’s logP value of 2.766 suggests that it has moderate hydrophobicity, which may affect its distribution and binding to plasma proteins and other macromolecules .

Subcellular Localization

The subcellular localization of this compound involves its distribution to specific compartments or organelles within the cell. This compound’s activity and function may be influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding this compound’s subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

CAS No.

20007-87-8

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione

InChI

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1

InChI Key

APLKWZASYUZSBL-PBHICJAKSA-N

SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC=CC=C4

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 604989;  NSC-604989;  NSC604989;  NSC 114538;  NSC-114538;  NSC114538;  Cyclopenin,

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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